8-Aminomethyl-3-Boc-3-azabicyclo[3.2.1]octane hydrochloride chemical properties
8-Aminomethyl-3-Boc-3-azabicyclo[3.2.1]octane hydrochloride chemical properties
This guide provides an in-depth technical analysis of 8-Aminomethyl-3-Boc-3-azabicyclo[3.2.1]octane hydrochloride , a specialized bicyclic diamine scaffold used in medicinal chemistry.
Executive Summary
8-Aminomethyl-3-Boc-3-azabicyclo[3.2.1]octane hydrochloride is a conformationally restricted diamine scaffold. Unlike the more common tropane (8-methyl-8-azabicyclo[3.2.1]octane) derivatives where the nitrogen is located at the bridgehead, this scaffold features the nitrogen within the 6-membered ring (position 3), with the functionalization extending from the one-carbon bridge (position 8).
This specific geometry offers a unique vector for displaying pharmacophores. The bicyclic framework locks the 3-amino substituent into a rigid orientation relative to the bridgehead, reducing the entropic penalty of binding to protein targets such as GPCRs (e.g., CCR5, CXCR4) and monoamine transporters. The Boc (tert-butyloxycarbonyl) group provides orthogonal protection, allowing selective functionalization of the primary aminomethyl group before deprotection of the secondary amine.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The compound exists as a hydrochloride salt to ensure stability of the primary amine.
| Property | Value / Description |
| IUPAC Name | tert-Butyl 8-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride |
| Common Name | 8-Aminomethyl-3-Boc-3-azabicyclo[3.2.1]octane HCl |
| Molecular Formula | C₁₃H₂₄N₂O₂[1][2] · HCl |
| Molecular Weight | 276.80 g/mol (Salt); 240.34 g/mol (Free Base) |
| CAS Number | Not widely listed; Analogous to 1330763-51-3 (8-amino variant) |
| Appearance | White to off-white hygroscopic solid |
| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM |
| pKa (Predicted) | ~10.2 (Primary amine), -1.5 (Carbamate oxygen) |
| H-Bond Donors | 3 (NH₃⁺) |
| H-Bond Acceptors | 3 (Carbamate oxygens) |
Structural Analysis
The 3-azabicyclo[3.2.1]octane core exists in a chair-envelope conformation. The piperidine ring (containing N3) adopts a distorted chair, while the pyrrolidine ring adopts an envelope.
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Bridge (C8): The aminomethyl group at C8 can adopt two diastereomeric orientations: syn (towards the N3 nitrogen) or anti (away from the N3 nitrogen).
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Implication: The anti isomer is generally thermodynamically favored and sterically more accessible for ligand binding, though the syn isomer allows for unique intramolecular hydrogen bonding in certain derivatives.
Synthetic Accessibility & Manufacturing
The synthesis of this scaffold typically proceeds from 3-Boc-3-azabicyclo[3.2.1]octan-8-one . The key challenge is the introduction of the one-carbon homologated amine at the sterically congested 8-position.
Core Synthetic Pathway
The most robust route involves the conversion of the ketone to a nitrile (via TosMIC) followed by reduction, or a Wittig olefination followed by hydroboration.
Figure 1: Synthetic pathway via Van Leusen Reductive Cyanation. This route typically yields a mixture of diastereomers which must be separated by column chromatography.
Protocol: Reductive Amination Logic (Alternative)
While direct reductive amination of the ketone yields the 8-amino compound, the 8-aminomethyl target requires the nitrile or alkene intermediate.
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Reagent Preparation: Freshly sublime tert-butoxide is critical for the TosMIC reaction to prevent hydrolysis.
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Reduction: The nitrile reduction using Raney Nickel requires high pressure (50 psi) to avoid secondary amine formation (dimerization). The addition of ammonia to the reduction mixture suppresses dimer formation.
Reactivity & Orthogonal Protection
For library synthesis, this building block is invaluable due to its orthogonal protection scheme . The molecule presents two nitrogen centers with distinct reactivity profiles.[3]
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N-Terminus (Aminomethyl): Reactive primary amine. Ready for acylation, reductive amination, or sulfonylation.
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C-Terminus (Piperidine N): Protected by Boc (acid-labile). Stable to basic and nucleophilic conditions used to modify the primary amine.
Library Synthesis Workflow
Figure 2: Orthogonal deprotection strategy allowing sequential functionalization of the 8-aminomethyl arm followed by the 3-aza core.
Medicinal Chemistry Applications
Conformational Restriction
The 3-azabicyclo[3.2.1]octane scaffold serves as a rigid mimetic of piperidine or ethylenediamine spacers. By locking the distance and angle between the two nitrogens, it can:
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Improve Selectivity: Restricts the molecule to a bioactive conformation, reducing off-target binding.
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Metabolic Stability: The bridgehead substitution sterically hinders oxidative metabolism at the adjacent carbons.
Therapeutic Areas[10]
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GPCR Ligands: Used in the design of CCR5 antagonists (HIV entry inhibitors) and CXCR4 modulators. The 8-aminomethyl arm can reach into deep hydrophobic pockets (e.g., transmembrane domains).
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Monoamine Transporter Inhibitors: Analogs of this scaffold have shown high affinity for DAT (Dopamine Transporter) and SERT (Serotonin Transporter), acting as non-stimulant reuptake inhibitors.
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Kinase Inhibitors: The diamine acts as a hinge-binder linker, positioning aryl groups to interact with the gatekeeper residue.
Handling & Stability
Storage Protocols
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Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. Store in a desiccator at -20°C .
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Stability: Stable in solid form for >2 years if kept dry. In solution (DMSO/Water), use within 24 hours to prevent slow hydrolysis of the Boc group if the pH drifts acidic.
Quality Control (NMR)
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¹H NMR (DMSO-d₆): Look for the characteristic tert-butyl singlet at ~1.40 ppm. The bridgehead proton (H8) typically appears as a multiplet around 2.0–2.2 ppm. The aminomethyl protons (CH₂-NH₂) will appear as a doublet or multiplet at 2.6–2.9 ppm.
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Stereochemistry Check: NOESY experiments are required to distinguish syn vs anti isomers. Strong NOE between the H8 proton and the axial protons of the piperidine ring indicates the anti orientation of the aminomethyl group.
References
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Synthesis of 3-azabicyclo[3.2.
- Source:Journal of Medicinal Chemistry, "Synthesis and Pharmacology of Site Specific Cocaine Abuse Treatment Agents: 8-Substituted Isotropane Dopamine Uptake Inhibitors".
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Van Leusen Reductive Cyanation (TosMIC reaction)
- Source:Organic Reactions, "The Van Leusen Reaction in Heterocyclic Synthesis".
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Applications in GPCR Drug Discovery
- Source:WO2007063071A1, "8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors".
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Stereochemical Assignment
- Source:Comptes Rendus Chimie, "Determination of the N-invertomer stereochemistry in N-substituted nortropanones".
Sources
- 1. Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate | C12H22N2O2 | CID 71305265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Tert-butyl 8-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride (C13H24N2O2) [pubchemlite.lcsb.uni.lu]
- 3. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00199K [pubs.rsc.org]
